Deflazacort-d5-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

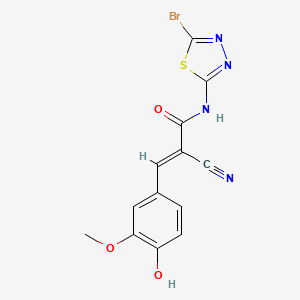

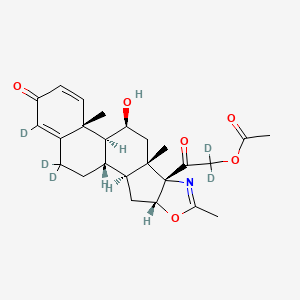

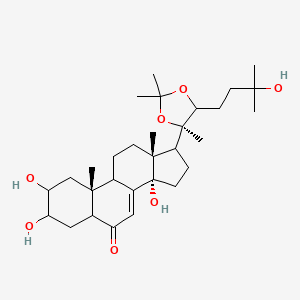

Deflazacort-d5-1 est un dérivé marqué au deutérium du déflazacort, un glucocorticoïde synthétique. Le déflazacort est couramment utilisé comme agent anti-inflammatoire et immunosuppresseur. Le marquage au deutérium dans this compound est principalement utilisé à des fins de recherche, en particulier dans les études pharmacocinétiques pour suivre le comportement du composé dans les systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du déflazacort implique de multiples réactions de synthèse chimique, notamment l'élimination, la formation de cyanhydrine, la silanisation, l'estérification de transposition, l'élimination, la formation d'époxyde, la protection, l'ammoniation, la cyclisation, l'hydrolyse, la formation de bromure d'hydroxyle, la débromination et l'estérification . Le processus commence avec des matières premières facilement disponibles et se poursuit par une série de réactions dans des conditions douces, ce qui le rend adapté à la production industrielle.

Méthodes de production industrielle

La production industrielle du déflazacort implique généralement l'utilisation de la saponine extractive du curcuma comme matière première initiale. Le processus comprend l'hydrolyse d'ouverture de cycle, l'oxydation, l'hydrolyse d'époxyde et une série d'étapes de fermentation et de synthèse chimique pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Deflazacort-d5-1 subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des cétones en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le diméthylformamide (DMF), le chloroforme et d'autres solvants. Les conditions de réaction sont généralement douces, avec des températures et des niveaux de pH contrôlés pour garantir la stabilité du composé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le 21-désacétyldeflazacort, qui est le métabolite actif du déflazacort .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Biologie : Aide à étudier les effets des glucocorticoïdes sur les processus cellulaires et l'expression des gènes.

Industrie : Employé dans le développement de nouvelles thérapies et formulations médicamenteuses à base de glucocorticoïdes.

Mécanisme d'action

This compound, comme le déflazacort, est un promédicament qui est rapidement converti en son métabolite actif, le 21-désacétyldeflazacort. Ce métabolite se lie au récepteur des glucocorticoïdes, exerçant des effets anti-inflammatoires et immunosuppresseurs. Le mécanisme exact implique la modulation de l'expression des gènes et l'inhibition des cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Deflazacort-d5-1 is widely used in scientific research, particularly in the following areas:

Biology: Helps in studying the effects of glucocorticoids on cellular processes and gene expression.

Industry: Employed in the development of new glucocorticoid-based therapies and drug formulations.

Mécanisme D'action

Deflazacort-d5-1, like deflazacort, is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort. This metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects. The exact mechanism involves modulation of gene expression and inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Composés similaires

Prednisolone : Un autre glucocorticoïde avec des propriétés anti-inflammatoires similaires.

Méthylprednisolone : Connu pour ses effets anti-inflammatoires puissants.

Hydrocortisone : Un glucocorticoïde naturel avec une gamme d'effets plus large.

Unicité

Deflazacort-d5-1 est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet un suivi précis dans les études pharmacocinétiques. Comparé à d'autres glucocorticoïdes, le déflazacort présente un profil de sécurité plus favorable, avec moins d'effets indésirables sur la santé osseuse et le poids .

Propriétés

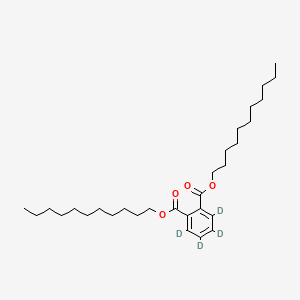

Formule moléculaire |

C25H31NO6 |

|---|---|

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

[1,1-dideuterio-2-oxo-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-17,19,19-trideuterio-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i5D2,9D,12D2 |

Clé InChI |

FBHSPRKOSMHSIF-SCPGGUKUSA-N |

SMILES isomérique |

[2H]C1=C2[C@](C=CC1=O)([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]5[C@]4(N=C(O5)C)C(=O)C([2H])([2H])OC(=O)C)C)O)C |

SMILES canonique |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)

![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)